Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Overview
Description
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. This compound is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a keto group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.
Industrial Production Methods
Industrial production methods for ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester): This compound has a similar structure but with only one methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate: This compound has an additional methyl group, which can influence its reactivity and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric hindrance and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHLVMBLLFWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976517 | |
Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-15-4 | |
Record name | NSC10140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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